2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a hydroxyl group, an aldehyde group, and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound is utilized in various chemical syntheses and research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the development of chemical probes for studying biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding. The prop-2-yn-1-yloxy group allows for further functionalization through click chemistry reactions, enabling the compound to be used in various chemical biology applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-yn-1-yloxy)benzaldehyde
- 2-Hydroxy-4-(2-propyn-1-yl)benzaldehyde
- 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde
Uniqueness
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a hydroxyl group and a prop-2-yn-1-yloxy group on the benzene ring, which provides versatility in chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-prop-2-ynoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h1,3-4,6-7,12H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUFUJGITUTGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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